N-(5-Amino-1-carboxypentyl)iminodiacetic acid
Description
Historical Context and Development
The development of N-(5-Amino-1-carboxypentyl)iminodiacetic acid emerged from the evolution of metal chelation chemistry and the growing need for sophisticated protein purification techniques in molecular biology. The foundational work in immobilized metal ion affinity chromatography was first proposed in 1975, establishing the theoretical framework for metal-based protein separation techniques. However, the breakthrough that led to the creation of this specific compound occurred in 1987 when Dr. Hochuli and his colleagues first described a general purification method for recombinant proteins tagged with poly-histidine peptides. This pioneering work represented a paradigm shift in protein purification methodology, moving away from traditional, protein-specific purification strategies toward a universal approach based on engineered affinity tags.
The historical significance of this compound extends beyond its initial application in protein purification. Dr. Hochuli's innovation addressed a critical bottleneck in the rapidly developing field of recombinant DNA technology, where scientists faced the challenge of efficiently purifying expressed recombinant proteins. Traditional protein purification methods were often cumbersome and inefficient, requiring the development of specific purification strategies for each protein. The introduction of this compound provided a standardized solution that could be applied broadly across different protein systems.
The compound's development also reflects the broader evolution of chelating agent chemistry, building upon earlier work with simpler chelators like iminodiacetic acid and nitrilotriacetic acid. The systematic modification of the basic iminodiacetic acid structure to include an extended amino acid chain represents a sophisticated approach to fine-tuning binding properties and selectivity. This development occurred during a period of intense research into the relationship between chelator structure and metal-binding characteristics, contributing to our understanding of how molecular architecture influences coordination chemistry.
Nomenclature and Chemical Identity
This compound possesses a complex nomenclature that reflects its structural diversity and functional characteristics. The compound is registered under multiple Chemical Abstracts Service numbers, including 113231-05-3 for the anhydrous form and 941689-36-7 for the hydrated version. This dual registration system acknowledges the different hydration states in which the compound is commonly encountered and utilized in research applications.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid, emphasizing the stereochemical configuration at the chiral center. Alternative nomenclature systems provide additional perspectives on the compound's identity, including the designation as N2,N2-Bis(carboxymethyl)-L-lysine, which highlights its structural relationship to the amino acid lysine. This naming convention is particularly significant as it emphasizes the compound's derivation from natural amino acid building blocks.
Commercial suppliers and research institutions have adopted various abbreviated forms and trade names for practical purposes. The designation "Aminobutyl-Nitrilotriacetic Acid" reflects its functional relationship to nitrilotriacetic acid derivatives, while maintaining clarity about its extended alkyl chain structure. Additionally, the acronymic designation "AB-NTA" appears frequently in scientific literature, though this abbreviated form represents a departure from the full chemical name. The molecular formula C₁₀H₁₈N₂O₆ provides a concise representation of the compound's elemental composition, indicating the presence of ten carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and six oxygen atoms.
The nomenclature complexity is further enhanced by the existence of various salt forms and derivatives. The trifluoroacetate salt form carries the designation 160369-83-5, while protected ester derivatives possess distinct registry numbers reflecting their modified chemical structures. This nomenclature diversity reflects the compound's versatility and the various chemical modifications that have been developed to optimize its properties for specific applications.
Structural Characteristics and Configuration
The molecular architecture of this compound represents a sophisticated fusion of amino acid and chelating agent structural elements. The compound features a central nitrogen atom that serves as the focal point for metal coordination, connected to two carboxymethyl groups that provide the primary binding sites for metal ions. This iminodiacetic acid core is extended through attachment to a five-carbon amino acid chain derived from lysine, creating a molecule that combines the chelating properties of traditional iminodiacetic acid with the structural complexity of natural amino acids.
The stereochemical configuration of the compound is precisely defined by the (5S) designation, indicating the absolute configuration at the chiral center located at the fifth carbon position. This stereochemical specification is crucial for understanding the compound's binding behavior and selectivity, as the three-dimensional arrangement of functional groups directly influences the geometry of metal complexes formed. The chiral nature of the molecule introduces stereospecific considerations that distinguish it from simpler, achiral chelating agents, potentially leading to enhanced selectivity in metal binding applications.
The extended carbon chain connecting the amino group to the iminodiacetic acid moiety provides structural flexibility that is absent in simpler chelating systems. This pentyl chain allows for conformational adjustments that can optimize metal-ligand interactions while maintaining the essential tridentate binding capability. The presence of both terminal amino and carboxyl groups creates a bifunctional molecule capable of participating in multiple types of chemical interactions, extending beyond simple metal chelation to include potential for covalent attachment to solid supports or other molecules.
The overall molecular geometry positions the compound as a tridentate ligand, capable of forming two fused five-membered chelate rings with appropriate metal ions. This chelation pattern is characteristic of iminodiacetic acid derivatives and contributes to the thermodynamic stability of the resulting metal complexes. The additional structural elements provided by the amino acid extension do not interfere with this fundamental coordination pattern but rather enhance the overall utility of the molecule through increased functionality and specificity.
Physical and Chemical Properties
The physical properties of this compound reflect its dual nature as both an amino acid derivative and a chelating agent. The compound typically appears as a white to pale yellowish powder, with melting point characteristics that vary depending on the hydration state. The anhydrous form exhibits a melting point above 208°C, while hydrated forms may show different thermal behavior due to the presence of incorporated water molecules.
The solubility characteristics of the compound demonstrate its amphiphilic nature, with limited solubility in pure water but enhanced dissolution in buffered solutions and specific organic solvent systems. The compound shows solubility in dimethyl sulfoxide and dimethylformamide mixtures, as well as in dichloromethane-containing solvent systems, indicating moderate compatibility with organic reaction conditions. The pH-dependent solubility behavior reflects the multiple ionizable groups present in the molecule, with the carboxylate groups contributing to solution behavior under basic conditions.
The chemical stability of this compound is influenced by environmental factors including moisture, temperature, and pH conditions. The compound exhibits moisture sensitivity, particularly in its anhydrous form, leading to recommendations for storage under controlled atmospheric conditions. The free acid form demonstrates reduced hygroscopic behavior compared to corresponding salt forms, making it more suitable for applications requiring precise stoichiometric control.
The chelating properties of the compound are characterized by its ability to form stable complexes with transition metal ions, particularly divalent cations such as nickel(II), copper(II), and zinc(II). The binding affinity demonstrates the typical behavior expected for tridentate ligands, with formation of complexes involving coordination through the central nitrogen atom and the two carboxylate oxygen atoms. The extended amino acid structure does not significantly interfere with this primary coordination mode but may influence the overall complex geometry and stability through secondary interactions.
Comparative Analysis with Related Chelating Agents
The chelating properties of this compound can be best understood through systematic comparison with related compounds in the aminopolycarboxylic acid family. When compared to the parent compound iminodiacetic acid, the extended structure provides enhanced specificity and functionality while maintaining the fundamental tridentate coordination capability. Iminodiacetic acid, with its molecular formula HN(CH₂CO₂H)₂, represents the basic structural framework upon which the more complex molecule is built.
The comparison with nitrilotriacetic acid reveals important differences in coordination behavior and binding strength. Nitrilotriacetic acid, with the formula N(CH₂CO₂H)₃, functions as a tetradentate ligand, forming stronger complexes than the tridentate this compound system. However, the increased binding strength of nitrilotriacetic acid comes with reduced selectivity and potentially more challenging handling requirements, as evidenced by its classification as a potential nephrotoxic and carcinogenic agent. The extended amino acid structure of this compound provides a balance between effective metal binding and manageable chemical properties.
| Chelating Agent | Denticity | Molecular Weight | Binding Strength | Selectivity |
|---|---|---|---|---|
| Glycine | Bidentate | 75.07 g/mol | Weak | Low |
| Iminodiacetic acid | Tridentate | 133.10 g/mol | Moderate | Moderate |
| This compound | Tridentate | 262.26 g/mol | Strong | High |
| Nitrilotriacetic acid | Tetradentate | 191.14 g/mol | Very Strong | Moderate |
The structural relationship between this compound and simple amino acids like glycine demonstrates the evolution of chelating agent design. Glycine functions as a bidentate ligand through its amino and carboxylate groups but forms relatively weak complexes due to its limited coordination sites. The iminodiacetic acid framework represents a significant advancement by introducing a third coordination site through the central nitrogen atom, leading to the formation of more stable five-membered chelate rings.
The stereochemical considerations distinguish this compound from most other chelating agents in this family. While compounds like iminodiacetic acid and nitrilotriacetic acid are achiral, the presence of the lysine-derived chiral center introduces stereospecific binding characteristics that can be exploited for selective recognition applications. This stereochemical complexity provides opportunities for enhanced selectivity in applications requiring discrimination between different metal ions or binding environments.
The extended alkyl chain structure also differentiates this compound from simpler chelating agents through its potential for surface attachment and immobilization. Unlike the more compact structures of iminodiacetic acid and nitrilotriacetic acid, the amino acid extension provides a natural attachment point for covalent coupling to solid supports, enabling the development of immobilized chelating systems for chromatographic and analytical applications. This bifunctional character, combining chelating ability with surface attachment capability, represents a significant advancement in chelating agent design that expands the range of possible applications beyond simple solution-phase metal binding.
Properties
IUPAC Name |
6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQYGMJENQVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Alkylation Under Basic Conditions
In the initial step, N⁶-Cbz-L-lysine undergoes alkylation with chloroacetic acid in an alkaline aqueous medium. Sodium hydroxide (NaOH) serves as both a base and nucleophilic catalyst, facilitating the substitution of chloride ions from chloroacetic acid onto the α-amino group of lysine.
Reaction Conditions
-
Reagents : Chloroacetic acid (2 equivalents), NaOH (2.2 equivalents)
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Solvent : Water
-
Temperature : 0–50°C (controlled to minimize side reactions)
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Time : 12–24 hours (monitored via TLC or HPLC)
The reaction proceeds via nucleophilic attack by the deprotonated α-amino group on the electrophilic carbon of chloroacetic acid, yielding N⁶-Cbz-Nα,Nα-bis(carboxymethyl)-L-lysine. Excess NaOH ensures complete deprotonation of the amine and neutralization of HCl byproducts.
Step 2: Catalytic Hydrogenation for Deprotection
The second step removes the Cbz (carbobenzoxy) protecting group from the ε-amino group using hydrogen gas in the presence of a palladium-on-charcoal (Pd/C) catalyst.
Reaction Conditions
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Reagents : H₂ gas (1 atm), 10% Pd/C (5% w/w of substrate)
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Solvent : Methanol/water (4:1 v/v)
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Temperature : 20°C
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Time : 2 hours
Hydrogenolysis cleaves the benzyloxycarbonyl group, yielding the final product as a free amine. The catalyst is removed via filtration, and the solvent is evaporated under reduced pressure. Crude product purity typically exceeds 85%, with further refinement achievable via recrystallization or flash chromatography.
Table 1: Summary of Two-Step Synthesis
| Step | Key Reagents | Conditions | Purpose | Yield* |
|---|---|---|---|---|
| 1 | Chloroacetic acid, NaOH | 0–50°C, H₂O | α-Amino alkylation | 70–80% |
| 2 | H₂, Pd/C | 20°C, MeOH/H₂O | Cbz deprotection | 90–95% |
| *Theoretical yields based on stoichiometric optimization. |
Alternative Industrial-Scale Approaches
While the two-step method is predominant in laboratory settings, industrial production often employs modified protocols to enhance cost efficiency and scalability.
Continuous Flow Alkylation
Recent advancements utilize continuous flow reactors to improve reaction control and throughput. Chloroacetic acid and N⁶-Cbz-L-lysine are mixed in a micromixer before passing through a temperature-controlled reactor tube (50°C, residence time: 30 minutes). This method reduces side product formation and achieves 95% conversion efficiency.
Solvent-Free Mechanochemical Synthesis
Mechanochemical synthesis, performed in a ball mill, eliminates solvent use and reduces waste. Equimolar amounts of lysine hydrochloride and sodium chloroacetate are ground with NaOH pellets (2 equivalents) for 2 hours. The method achieves 65% yield but requires post-synthesis purification to remove inorganic salts.
Critical Analysis of Methodologies
Yield Optimization Challenges
The two-step method’s overall yield (60–75%) is limited by competing reactions during alkylation, such as over-alkylation or hydrolysis of chloroacetic acid. Excess NaOH (>2.2 equivalents) exacerbates hydrolysis, while insufficient base slows alkylation. Kinetic studies suggest maintaining pH 10–12 optimizes the balance.
Purification Techniques
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Flash Chromatography : Silica gel (230–400 mesh) with eluents such as chloroform/methanol (4:1 to 1:5) effectively separates unreacted starting materials.
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Ion-Exchange Chromatography : CM-Sepharose columns selectively bind the product at pH 4.5, enabling high-purity recovery (>98%).
Industrial Production Protocols
Large-scale manufacturing (≥100 kg batches) employs automated reactors with in-line pH and temperature monitoring. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-1-carboxypentyl)iminodiacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenated compounds like chloroacetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amino acids .
Scientific Research Applications
Chelating Agent in Biochemical Research
Metal Ion Affinity Chromatography
N-(5-Amino-1-carboxypentyl)iminodiacetic acid is widely utilized in metal ion affinity chromatography. This technique involves immobilizing the compound on a solid support to selectively capture metal ions from mixtures. The compound's ability to form stable complexes with metal ions enhances the purification of proteins and enzymes that require specific metal cofactors for their activity. This application is particularly valuable in the purification of histidine-tagged fusion proteins, which are commonly used in recombinant DNA technology .
Biochemical Assays
The compound's chelation properties are crucial in biochemical assays where metal ions play a role in enzyme activity. By modulating the availability of these ions, this compound can influence enzyme-substrate interactions and stabilize protein structures. This capability makes it an important tool for studying metal-dependent enzymes and their mechanisms .
Therapeutic Applications
Radiopharmaceuticals
this compound has potential applications in the development of radiopharmaceuticals. Its chelating ability allows it to bind radioactive isotopes, which can be used for diagnostic imaging or therapeutic purposes in various diseases. This application is particularly relevant in oncology, where targeted radiotherapy can enhance treatment efficacy while minimizing damage to surrounding healthy tissues .
Antimicrobial Activity
Research has indicated that complexes formed between this compound and certain metal ions exhibit antimicrobial properties. Studies have shown significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Industrial Applications
Water Treatment
In industrial settings, this compound can be employed in water treatment processes as a chelating agent to remove heavy metals from wastewater. Its ability to form stable complexes with toxic metal ions facilitates their removal, thus contributing to environmental protection efforts.
Agricultural Applications
The compound is also being explored for use in agriculture as a micronutrient chelator. By binding essential trace metals, it can enhance their bioavailability to plants, thereby improving nutrient uptake and crop yields .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Biochemical Research | Metal ion affinity chromatography | Enhanced protein purification |
| Biochemical assays | Modulation of enzyme activity | |
| Therapeutics | Development of radiopharmaceuticals | Targeted imaging and therapy |
| Antimicrobial agents | Effective against bacterial strains | |
| Industrial | Water treatment | Removal of heavy metals from wastewater |
| Agricultural micronutrient chelation | Improved nutrient uptake in crops |
Mechanism of Action
The mechanism of action of N-(5-Amino-1-carboxypentyl)iminodiacetic acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amino groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy and metal ion analysis.
Comparison with Similar Compounds
N-(5-Amino-1-carboxypentyl)iminodiacetic acid can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While all these compounds share the ability to chelate metal ions, this compound is unique in its structure, which includes a lysine backbone . This structural difference can influence its binding affinity and selectivity for different metal ions.
List of Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- 1,2-Diaminocyclohexanetetraacetic acid (DCTA)
Biological Activity
N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known as Nα,Nα-bis(carboxymethyl)-L-lysine, is a compound with significant biological activities, particularly in the field of biochemistry and molecular biology. This article delves into its biological properties, mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C₁₀H₁₈N₂O₆
- Molecular Weight : 262.26 g/mol
- CAS Number : 113231-05-3
- Appearance : White to pale yellowish powder
- Purity : ≥97.0% (HPLC)
This compound serves primarily as a chelating agent, particularly for nickel ions (Ni²⁺). The compound's structure allows it to bind metal ions effectively, which is crucial for various biochemical applications:
- Protein Purification : It is widely used in the purification of recombinant proteins through the His-tag technique, where proteins are tagged with a hexahistidine sequence that binds to nickel ions immobilized on solid surfaces. This method enhances the specificity and yield of protein purification processes .
- Bitter Taste Receptor Inhibition : Research indicates that this compound acts as a competitive inhibitor of bitter taste receptors, specifically T2R4, with an IC50 value of 59 nM. This property can be leveraged in studies related to taste perception and receptor signaling pathways .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Protein Immobilization | Facilitates the immobilization of His-tagged proteins for various assays. |
| Bitter Taste Receptor Inhibition | Inhibits T2R4 receptors, impacting taste signaling pathways. |
| Chelation of Metal Ions | Binds Ni²⁺ ions, essential for protein purification and enzymatic reactions. |
Case Studies and Research Findings
- Protein Purification Studies :
- Taste Receptor Research :
- Cellular Applications :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and storing N-(5-Amino-1-carboxypentyl)iminodiacetic acid to ensure experimental reproducibility?
- Methodological Answer : The compound is typically synthesized as a tri-t-butyl ester derivative (CAS 205379-08-4) to protect reactive carboxyl and amino groups during solid-phase peptide synthesis . Storage at -20°C in dark, anhydrous conditions is critical to prevent hydrolysis of the ester groups. Purity (>95%) should be verified via HPLC or LC-MS before use, as impurities can interfere with conjugation efficiency in downstream applications .
Q. How does this compound differ structurally and functionally from related iminodiacetic acid derivatives (e.g., N-(2-hydroxyethyl)iminodiacetic acid)?
- Methodological Answer : Unlike N-(2-hydroxyethyl)iminodiacetic acid (CAS 93-62-9), which has a hydroxyl group for hydrophilic interactions, this compound features a lysine-like side chain with a primary amine and carboxylate. This allows dual functionality: metal chelation via the iminodiacetic acid core and covalent coupling via the amine (e.g., NHS ester reactions). Structural confirmation requires NMR (e.g., H, C) and FT-IR to validate the presence of both chelating and reactive groups .
Q. What experimental approaches are used to characterize its metal-binding affinity and selectivity?
- Methodological Answer : Potentiometric titration and isothermal titration calorimetry (ITC) are standard methods. For example, studies on analogous iminodiacetic acid derivatives show preferential binding to transition metals (Ni²⁺, Co²⁺) over alkaline earth metals (Ca²⁺, Mg²⁺) . X-ray crystallography or EXAFS can further resolve coordination geometry, which is critical for applications in immobilized metal affinity chromatography (IMAC) .
Advanced Research Questions
Q. How is this compound utilized in liposome-based systems for studying membrane protein interactions?
- Methodological Answer : The nickel-chelating lipid derivative (DGS-NTA(Ni), CAS 231615-77-3) is incorporated into liposomes to anchor His-tagged proteins. Key steps include:
- Optimizing lipid ratios (e.g., DOPC:DOPS:DGS-NTA(Ni) at 70:25:5 mol%) for stable bilayer formation .
- Confirming protein orientation via fluorescence resonance energy transfer (FRET) or cryo-electron microscopy (cryo-EM) .
- Quantifying binding density using surface plasmon resonance (SPR) or radiolabeling .
Q. What strategies are employed to mitigate nonspecific binding when using this compound in bioconjugation or cellular targeting?
- Methodological Answer : To reduce off-target interactions:
- Pre-block liposomes or nanoparticles with bovine serum albumin (BSA) or PEGylated lipids .
- Use competitive elution (e.g., imidazole for Ni²⁺-NTA systems) to validate binding specificity .
- Perform negative controls with non-chelating lipid analogs (e.g., DMPC) to distinguish specific vs. hydrophobic interactions .
Q. How can researchers reconcile discrepancies in reported stability data for metal-chelate complexes involving this compound?
- Methodological Answer : Stability constants () vary with pH and ionic strength. For example:
- At pH 7.4, Ni²⁺-NTA complexes exhibit ~1 nM, but this decreases 100-fold in acidic (pH 5.0) or high-imidazole conditions .
- Use ICP-MS to quantify metal leaching over time and compare with computational models (e.g., density functional theory) to predict stability under non-standard conditions .
Q. What advanced techniques are used to assess its stability in vivo for biomedical applications (e.g., targeted drug delivery)?
- Methodological Answer :
- Radiolabel the compound with Cu or Ga for PET imaging to track biodistribution and chelate integrity .
- Perform MALDI-TOF or LC-MS/MS on serum samples post-administration to detect metabolic breakdown products .
- Use Förster resonance energy transfer (FRET)-based probes to monitor real-time dissociation in physiological environments .
Contradiction Analysis and Troubleshooting
Q. How should researchers address conflicting reports on its optimal conjugation efficiency with proteins or nanoparticles?
- Methodological Answer : Variability often arises from differences in:
- Activation chemistry : Use sulfo-SMCC or EDAC/NHS for amine-carboxylate coupling, optimizing molar ratios (e.g., 10:1 reagent:protein) to avoid overmodification .
- Buffer conditions : Avoid phosphate buffers (compete with carboxylate activation); use HEPES (pH 7.0–8.5) for optimal reactivity .
- Validate conjugation via SDS-PAGE (shift in molecular weight) or fluorescence anisotropy if labeled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
